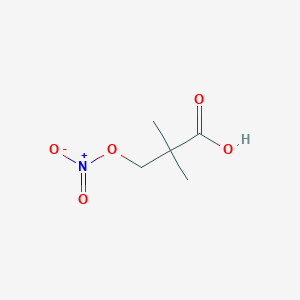

2,2-Dimethyl-3-(nitrooxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-nitrooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c1-5(2,4(7)8)3-11-6(9)10/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOADQMBSEJVBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437971 | |

| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130432-36-9 | |

| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,2 Dimethyl 3 Nitrooxy Propanoic Acid

The synthesis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid involves the introduction of a nitrooxy (-ONO₂) group onto a 2,2-dimethylpropanoic acid backbone. The primary challenge lies in the selective and efficient installation of this functional group, which can be achieved through various chemical strategies.

Reaction Mechanisms and Chemical Transformations of 2,2 Dimethyl 3 Nitrooxy Propanoic Acid

Reactivity of the Nitrooxy Moiety

The nitrooxy group (-ONO2) is a key determinant of the molecule's chemical personality, particularly its ability to release nitric oxide and participate in redox reactions.

Organic nitrates, including 2,2-dimethyl-3-(nitrooxy)propanoic acid, are known to release nitric oxide (NO), a crucial signaling molecule in various physiological processes. The release of NO from these compounds can occur through several enzymatic and non-enzymatic pathways. While specific studies on the nitric oxide releasing pathways of this compound are not extensively detailed in the provided search results, the general mechanisms for organic nitrates involve enzymatic action, such as that by cytochrome P450 enzymes, glutathione (B108866) S-transferases, and other thiol-containing molecules. The process typically involves the reduction of the nitrate (B79036) ester to release nitrite (B80452), which is then further reduced to nitric oxide. The presence of the carboxylic acid and the steric hindrance from the dimethyl groups likely influence the rate and mechanism of NO release. cymitquimica.com

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) imparts acidic properties to the molecule and is a site for several important chemical transformations.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound under certain conditions. For a related compound, 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid, copper-catalyzed decarboxylative elimination has been shown to convert the carboxylic acid into styrene (B11656) derivatives. This suggests that under specific catalytic conditions, this compound could potentially undergo decarboxylation, although the specific products would depend on the reaction conditions and the subsequent fate of the resulting intermediate.

The carboxylic acid functionality of this compound allows for standard esterification and amidation reactions.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can form an ester. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water. The steric hindrance provided by the two methyl groups at the alpha-position may slow the rate of this reaction compared to unhindered carboxylic acids. cymitquimica.com

Amidation: Similarly, reaction with an amine, often in the presence of a coupling agent to activate the carboxylic acid, will yield an amide. The mechanism involves the formation of a more reactive acyl intermediate, which is then attacked by the amine.

The following table provides examples of potential ester and amide derivatives that could be formed from this compound, based on analogous reactions with similar carboxylic acids. nist.govnih.govnist.gov

| Reactant | Product |

| Methanol | Methyl 2,2-dimethyl-3-(nitrooxy)propanoate |

| Ethanol | Ethyl 2,2-dimethyl-3-(nitrooxy)propanoate |

| Methylamine | N-methyl-2,2-dimethyl-3-(nitrooxy)propanamide |

Influence of Molecular Structure on Reactivity

The molecular structure of this compound, specifically the presence of the gem-dimethyl group, has a significant impact on its reactivity. cymitquimica.com This structural feature introduces steric hindrance around the carboxylic acid and the adjacent carbon bearing the nitrooxy group. cymitquimica.com

This steric bulk can influence reaction rates and mechanisms in several ways:

Shielding of Functional Groups: The dimethyl groups can sterically hinder the approach of reactants to both the carboxylic acid and the nitrooxy moieties, potentially slowing down reactions like esterification or enzymatic reduction of the nitrooxy group. cymitquimica.com

Conformational Rigidity: The presence of the gem-dimethyl group restricts the conformational flexibility of the molecule, which can influence its binding to active sites of enzymes or its orientation during chemical reactions.

Electronic Effects: While primarily a steric factor, the alkyl groups also have a weak electron-donating inductive effect, which could slightly modulate the acidity of the carboxylic acid and the electrophilicity of the carbon attached to the nitrooxy group.

The following table summarizes the key structural features and their influence on the reactivity of this compound.

| Structural Feature | Influence on Reactivity |

| Nitrooxy Group | Site for nitric oxide release and redox transformations. |

| Carboxylic Acid Group | Enables esterification, amidation, and potential decarboxylation. |

| Gem-dimethyl Group | Introduces steric hindrance, affecting reaction rates and conformational flexibility. cymitquimica.com |

Steric Hindrance from Dimethyl Groups

The presence of two methyl groups on the carbon atom adjacent to the carboxylic acid and in close proximity to the nitrooxy group introduces significant steric hindrance. This steric bulk has a profound influence on the molecule's reactivity, particularly in reactions involving the carboxylic acid functionality and the neighboring methylene (B1212753) group.

The steric hindrance from the dimethyl groups can also impede intermolecular reactions. For instance, in a related compound, 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid, the dimethyl groups are noted to provide steric protection to the carboxylate group, making it resistant to standard ester hydrolysis conditions. This suggests that direct nucleophilic attack at the carbonyl carbon of this compound would also be sterically hindered.

Furthermore, the absence of hydrogen atoms on the α-carbon (the carbon bearing the dimethyl groups) prevents reactions that require an α-proton. A classic example is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-halogenation of a carboxylic acid. Due to the lack of an α-hydrogen, 2,2-dimethylpropanoic acid and its derivatives, including this compound, cannot undergo this transformation.

The steric influence of the gem-dimethyl group can be summarized in the following table:

| Reaction Type | Influence of Dimethyl Groups | Rationale |

| Intramolecular Cyclization | Rate Acceleration | Thorpe-Ingold Effect : Compression of internal bond angles brings reactive termini closer. wikipedia.orgnih.gov |

| Intermolecular Nucleophilic Acyl Substitution | Rate Retardation | Steric Hindrance : Bulky methyl groups shield the electrophilic carbonyl carbon from attack by external nucleophiles. |

| α-Halogenation (HVZ Reaction) | No Reaction | Lack of α-Hydrogen : The quaternary α-carbon prevents the formation of an enol or enolate intermediate required for the reaction. |

Electronic Effects of the Nitrooxy Group

The nitrooxy group (-ONO₂) is an ester of nitric acid and possesses strong electron-withdrawing properties. This is due to the high electronegativity of the oxygen atoms and the positively charged nitrogen atom in one of its resonance structures. The electronic influence of the nitrooxy group primarily affects the acidity of the carboxylic acid and the reactivity of the C-O bond in the nitrooxy moiety.

The electron-withdrawing nature of the nitrooxy group, transmitted through the carbon skeleton via the inductive effect, is expected to increase the acidity of the carboxylic acid group. By stabilizing the resulting carboxylate anion through delocalization of the negative charge, the equilibrium of the acid dissociation reaction is shifted towards the products, resulting in a lower pKa value compared to a similar propanoic acid derivative without the nitrooxy group. In a related compound, 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid, the strongly electron-withdrawing nitro group is reported to enhance the acidity of the carboxylic acid.

The nitrooxy group itself is a reactive functional group susceptible to cleavage. The O-NO₂ bond can undergo heterolytic or homolytic cleavage depending on the reaction conditions. The hydrolysis of organic nitrates, for instance, can proceed through either an Sₙ1 or Sₙ2 mechanism. The stability of the carbocation formed upon cleavage of the C-O bond is a key factor in determining the mechanism. Given the primary nature of the carbon attached to the nitrooxy group in this compound, an Sₙ2-type mechanism for hydrolysis would be anticipated under neutral or basic conditions, involving a backside attack by a nucleophile. However, under acidic conditions, protonation of the nitrooxy group would make it a better leaving group, potentially favoring an Sₙ1-like pathway, although the formation of a primary carbocation is generally unfavorable.

It is also conceivable that the carboxylic acid group could participate in the cleavage of the O-NO₂ bond through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgdalalinstitute.commugberiagangadharmahavidyalaya.ac.in The carboxylic acid, or its conjugate base, could act as an internal nucleophile, attacking the carbon bearing the nitrooxy group to form a cyclic intermediate, such as an α-lactone, with concomitant expulsion of the nitrate ion. stackexchange.com This intramolecular process is often kinetically favored over intermolecular reactions. dalalinstitute.com The Thorpe-Ingold effect from the gem-dimethyl groups would further promote such a cyclization. lucp.netrsc.org

The electronic properties of the nitrooxy group and their potential impact on reactivity are summarized below:

| Property/Reaction | Influence of Nitrooxy Group | Mechanistic Implication |

| Acidity of Carboxylic Acid | Increased Acidity | Inductive Effect : The electron-withdrawing nitrooxy group stabilizes the carboxylate anion. |

| Hydrolysis of Nitrooxy Group | Susceptible to Cleavage | Can proceed via Sₙ1 or Sₙ2 mechanisms . Acid catalysis can facilitate the reaction. |

| Intramolecular Reactions | Potential for Neighboring Group Participation | The carboxylic acid/carboxylate can act as an internal nucleophile to displace the nitrooxy group, potentially forming a lactone intermediate. wikipedia.orgdalalinstitute.commugberiagangadharmahavidyalaya.ac.instackexchange.com |

Spectroscopic and Advanced Analytical Characterization of 2,2 Dimethyl 3 Nitrooxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is predicted to exhibit three distinct signals corresponding to the different proton environments in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm. This significant downfield shift is due to the acidic nature of the proton and its deshielding by the adjacent carbonyl group. The signal is often broad due to hydrogen bonding and chemical exchange.

Methylene (B1212753) Protons (-CH₂-ONO₂): The two protons of the methylene group attached to the nitrooxy group are expected to produce a singlet around 4.5-5.0 ppm. The strong electron-withdrawing nature of the nitrate (B79036) ester group causes a significant downfield shift for these protons compared to a standard alkyl chain.

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bonds. They are expected to appear as a sharp singlet further upfield, likely in the region of 1.2-1.5 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| -CH₂- | 4.5 - 5.0 | Singlet | 2H |

| -C(CH₃)₂ | 1.2 - 1.5 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to each of the carbon atoms in the molecule.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position, typically between 170-185 ppm, due to the strong deshielding effect of the two oxygen atoms.

Methylene Carbon (-CH₂-ONO₂): The carbon atom of the methylene group bonded to the nitrooxy group is predicted to appear in the range of 70-80 ppm. The electronegative nitrate group causes a substantial downfield shift.

Quaternary Carbon (-C(CH₃)₂): The quaternary carbon atom is expected to have a chemical shift in the range of 40-50 ppm.

Methyl Carbons (-C(CH₃)₂): The two methyl carbons are equivalent and will produce a single signal, expected to be the most upfield in the spectrum, around 20-25 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 170 - 185 |

| -C H₂-ONO₂ | 70 - 80 |

| -C (CH₃)₂ | 40 - 50 |

| -C(C H₃)₂ | 20 - 25 |

Advanced NMR Techniques (e.g., gCOSY)

While no specific gCOSY (gradient-enhanced Correlation Spectroscopy) data is available, this technique would be instrumental in confirming the proton assignments. A gCOSY experiment would be expected to show no correlations, as all the predicted proton signals are singlets. The absence of cross-peaks would confirm the lack of proton-proton coupling between the methylene and methyl groups, consistent with their separation by a quaternary carbon.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.

The IR spectrum of this compound is predicted to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

N-O Asymmetric and Symmetric Stretches (Nitrooxy group): The nitrooxy group will give rise to two strong and characteristic absorption bands. The asymmetric stretch (NO₂) is expected around 1620-1660 cm⁻¹ and the symmetric stretch (NO₂) around 1270-1290 cm⁻¹. These bands are a key signature for the presence of a nitrate ester.

C-O Stretch: A C-O stretching vibration from the C-O-N linkage is expected in the region of 1000-1100 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The N-O symmetric stretch is typically a strong and polarized band in the Raman spectrum. The C=O stretch would also be observable, though generally weaker than in the IR spectrum.

Mass Spectrometry (MS) Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₅H₉NO₅), the expected exact mass of the molecular ion [M]⁺ can be calculated.

The fragmentation pattern in mass spectrometry for nitrate esters often involves the loss of the nitrooxy group (•NO₂) or the entire nitrate group (•ONO₂). Key predicted fragments for this compound would include:

Loss of NO₂: A fragment corresponding to [M - NO₂]⁺.

Loss of ONO₂: A fragment corresponding to [M - ONO₂]⁺.

Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragments.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group or the quaternary carbon.

The observation of the molecular ion and the accurate mass measurement of its fragments would provide definitive confirmation of the compound's structure and elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In MS/MS analysis, the protonated molecule [M+H]⁺ of this compound (molecular weight: 163.13 g/mol ) would be selected as the precursor ion. cymitquimica.comepa.gov The subsequent collision-induced dissociation (CID) would likely induce fragmentation at the most labile bonds. For aliphatic nitro compounds, the molecular ion peak is often observed to be weak or even absent, suggesting a high degree of fragmentation. youtube.com

Key predictable fragmentation pathways include:

Loss of the Nitrooxy Group: A characteristic fragmentation for organic nitrates and nitro compounds is the loss of the nitro moiety. This can occur as a loss of NO₂ (46 Da) or a loss of the NO radical (30 Da). researchgate.netnih.govnih.govresearchgate.net

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

Loss of Water: Dehydration, the loss of an H₂O molecule (18 Da), can also occur, particularly from the carboxylic acid moiety. nih.govresearchgate.net

Cleavage of the Carbon Skeleton: Fragmentation of the propanoic acid backbone can lead to various smaller ions.

A summary of the most probable fragmentation patterns is presented below.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 164.05 | 118.06 | 46 | NO₂ |

| 164.05 | 134.04 | 30 | NO |

| 164.05 | 119.06 | 45 | COOH |

| 164.05 | 146.04 | 18 | H₂O |

This table is based on theoretical fragmentation patterns derived from the analysis of similar compounds.

Ionization Techniques (e.g., API-TIS, ESI, CI, EI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound, influencing the type and intensity of ions generated.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons. youtube.com While useful for creating a library-searchable fragmentation pattern, EI often leads to extensive fragmentation and a weak or absent molecular ion peak for aliphatic nitro compounds. youtube.com Data for the related compound, 2,2-dimethylpropanoic acid, is available in the NIST EI mass spectrum library. nist.gov

Chemical Ionization (CI): A softer ionization technique than EI, CI uses a reagent gas to produce ions through chemical reactions. youtube.com This method results in less fragmentation and typically produces a more abundant protonated molecule [M+H]⁺, which is advantageous for determining the molecular weight and for subsequent MS/MS analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, and thermally labile molecules. youtube.comnih.gov It is commonly used with liquid chromatography. For this compound, ESI in negative ion mode would likely produce a strong deprotonated molecule [M-H]⁻, while positive ion mode would yield the protonated molecule [M+H]⁺. nih.govnih.gov ESI is the preferred method for LC-MS analysis of this type of compound. nih.govresearchgate.net

Atmospheric Pressure Ionization with Thermo Spray (API-TIS): Thermo Spray Ionization (TSI) is a soft ionization technique that can be coupled with High-Performance Liquid Chromatography (HPLC). youtube.com It is suitable for analyzing thermally labile compounds directly from a liquid phase. Other atmospheric pressure techniques, such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI), are also viable options, particularly for compounds of medium polarity. youtube.com

Table 2: Comparison of Ionization Techniques for this compound Analysis

| Ionization Technique | Acronym | Principle | Suitability for Target Compound | Expected Ions |

| Electron Ionization | EI | High-energy electron bombardment | Limited; causes extensive fragmentation. youtube.com | [M]⁺ (likely weak/absent), numerous fragment ions. |

| Chemical Ionization | CI | Ion-molecule reactions with a reagent gas | Good; softer than EI, preserves molecular ion. youtube.com | [M+H]⁺, adduct ions. |

| Electrospray Ionization | ESI | High voltage applied to a liquid to create an aerosol | Excellent; ideal for polar and labile molecules. nih.govnih.gov | [M+H]⁺, [M-H]⁻, adduct ions. |

| Thermo Spray Ionization | TSI | Controlled heating of a liquid stream to create ions | Good; suitable for thermally sensitive compounds. youtube.com | [M+H]⁺, adduct ions. |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and confirming the identity of specific compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. thepharmajournal.com While GC data exists for the parent compound 2,2-dimethylpropanoic acid, the thermal lability of the nitrooxy group in this compound presents a challenge. nist.gov The high temperatures of the GC inlet and column could cause on-column degradation, leading to inaccurate identification and quantification. Derivatization to a more stable form might be required for successful GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most suitable hyphenated technique for the analysis of this compound. It avoids the high temperatures associated with GC, preserving the compound's integrity. Coupling HPLC with ESI-MS allows for the separation of the target compound from impurities, followed by its sensitive and specific detection. nih.gov Studies on related nitro compounds frequently employ Ultra High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for high-resolution analysis and structural confirmation. nih.gov A reverse-phase HPLC method using an acetonitrile/water mobile phase with a formic acid modifier would be compatible with MS detection. sielc.com

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing the purity and performing quantitative analysis of pharmaceutical compounds and chemical intermediates.

For this compound, a reverse-phase HPLC (RP-HPLC) method would be the primary choice. This approach separates compounds based on their hydrophobicity. A method similar to that used for its precursor, 2,2-dimethylpropanoic acid, could be adapted. sielc.com

Table 3: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Description |

| Column | C18 or similar reversed-phase column (e.g., Newcrom R1). sielc.com |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water. sielc.com |

| Modifier | A small percentage of an acid, such as Formic Acid, to ensure good peak shape and MS compatibility. sielc.com |

| Detection | UV detection (if the compound has a chromophore) or Mass Spectrometry (for higher specificity and sensitivity). |

| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical scale. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) to ensure reproducible retention times. |

This HPLC method can be validated for purity assessment by detecting and quantifying any impurities present. For quantitative analysis, a calibration curve would be constructed using certified reference standards to determine the exact concentration of this compound in a sample. The scalability of such a liquid chromatography method also allows for its use in preparative separations to isolate impurities for further characterization. sielc.com

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 3 Nitrooxy Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2,2-Dimethyl-3-(nitrooxy)propanoic acid, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Energy Minimization

Due to the presence of rotatable single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. This is typically achieved by calculating the potential energy surface of the molecule as a function of specific dihedral angles. Energy minimization calculations would pinpoint the geometries at which the molecule has the lowest potential energy. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules. Detailed potential energy surfaces and the specific dihedral angles corresponding to the most stable conformers of this compound have yet to be reported.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, a key area of interest would be the mechanism of nitric oxide (NO) release from the nitrooxy group, a common characteristic of such compounds.

Transition State Characterization

Chemical reactions proceed through high-energy transition states that connect reactants to products. Computational methods can be used to locate and characterize the geometry and energy of these transition states. For the decomposition of this compound to release nitric oxide, identifying the transition state structure would provide a detailed picture of the bond-breaking and bond-forming processes involved. At present, there are no published studies detailing the computationally characterized transition states for reactions involving this molecule.

Reaction Pathway Energetics

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction and allows for the determination of activation energies and reaction enthalpies. Such information is vital for predicting reaction rates and understanding the feasibility of a particular reaction pathway. The energetics of potential reaction pathways for this compound, including the release of nitric oxide, remain to be computationally elucidated.

Molecular Modeling and Docking Studies (e.g., enzyme active sites)

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, such as a protein or enzyme. These studies are particularly relevant in the context of drug design and understanding biological activity. Given that many nitrooxy compounds are explored for their pharmacological effects, it would be insightful to investigate the interaction of this compound with relevant biological targets.

Molecular docking simulations could predict the preferred binding orientation of the molecule within an enzyme's active site and estimate the strength of the interaction (binding affinity). This would help in identifying potential enzymatic targets and understanding the structural basis for its biological effects. However, there are currently no publicly available molecular docking studies that have examined the interaction of this compound with any specific enzyme active sites.

Predictive Modeling of Chemical Behavior and Derivatization Outcomes

Computational chemistry and theoretical investigations offer powerful tools for predicting the chemical behavior and derivatization outcomes of this compound. These in silico approaches allow for the exploration of molecular properties and reaction pathways, providing valuable insights that can guide experimental work.

Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry, establishing a mathematical correlation between the chemical structure of a compound and its activity or a specific property. nih.govnih.govresearchgate.net The development of robust QSAR models relies on the rational selection of training and test sets from a diverse experimental dataset. nih.gov For organic nitrates, QSAR studies can elucidate the physicochemical parameters that govern their activity. nih.gov Such models can be employed to predict various aspects of the chemical behavior of this compound, including its reactivity and stability.

The process typically involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized as 0D, 1D, and 2D, and are calculated based solely on the molecular structure. researchgate.net For instance, a hypothetical QSAR model for predicting the thermal stability of a series of nitrooxy compounds, including this compound, might incorporate descriptors such as molecular weight, logP, and electronic parameters.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of Nitrooxy Propanoic Acid Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Stability Index |

| This compound | 163.13 | 1.25 | 3.45 | 0.78 |

| 2-Methyl-3-(nitrooxy)propanoic acid | 149.10 | 0.95 | 3.62 | 0.72 |

| 3-(Nitrooxy)propanoic acid | 135.08 | 0.68 | 3.81 | 0.65 |

| 2,2-Diethyl-3-(nitrooxy)propanoic acid | 191.18 | 2.10 | 3.38 | 0.85 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure and reactivity of this compound. researchgate.netnih.govnih.govacs.org DFT methods are powerful for studying the geometric and electronic properties of energetic materials. acs.orgresearchgate.net For instance, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into the molecule's susceptibility to nucleophilic and electrophilic attack. rowansci.com The HOMO-LUMO gap is also an indicator of the molecule's kinetic stability. rowansci.com

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 1.2 eV |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling of Derivatization Outcomes

Computational methods can also be invaluable in predicting the outcomes of derivatization reactions involving the carboxylic acid moiety of this compound. Derivatization is often performed to enhance the analyzability of carboxylic acids by techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govsemanticscholar.orgnih.govresearchgate.net

Theoretical modeling can be used to assess the feasibility and potential yields of various derivatization strategies. For example, the reaction mechanism of esterification or amidation of the carboxylic acid group can be modeled to determine activation energies and transition state geometries. This information can help in selecting the most efficient derivatization reagents and reaction conditions.

A common derivatization approach for carboxylic acids involves the use of reagents that introduce a readily ionizable group, thereby improving detection sensitivity in mass spectrometry. researchgate.net Computational docking simulations could be employed to predict the binding affinity of different derivatization agents to the carboxylic acid group of this compound.

Table 3: Hypothetical Computational Prediction of Derivatization Reaction Outcomes for this compound

| Derivatization Reagent | Predicted Reaction Yield (%) | Predicted Product Ionization Efficiency (Relative) |

| N,N-dimethylethylenediamine (DMED) | 92 | 150 |

| 4-bromo-N-methylbenzylamine | 88 | 120 |

| Benzoyl chloride | 75 | 95 |

| Dansyl chloride | 85 | 180 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By leveraging these computational and theoretical approaches, researchers can gain a comprehensive understanding of the chemical behavior of this compound and rationally design derivatization strategies for its analysis, thereby accelerating research and development while minimizing experimental effort.

Research Applications and Functional Studies Non Biological/non Clinical Focus of 2,2 Dimethyl 3 Nitrooxy Propanoic Acid

Role in Anti-Methanogenesis Research (as 2,2-dimethyl-3-(nitrooxy)propanoic acid (DNP))

Enteric methane (B114726), a potent greenhouse gas produced during the digestive processes of ruminant animals like cattle, is a major contributor to agricultural emissions. Research has focused on inhibitors that can target the biochemical pathways of methane production. Nitrooxy compounds, including DNP and its well-studied analog 3-nitrooxypropanol (3-NOP), have emerged as potent anti-methanogenic agents. researchgate.net These compounds are designed to specifically interfere with the final step of methanogenesis in the rumen.

Inhibition of Methyl Coenzyme M Reductase (MCR) Activity

The primary mechanism by which this compound and related nitrooxy compounds reduce methane production is through the targeted inhibition of Methyl Coenzyme M Reductase (MCR). researchgate.net MCR is the essential enzyme found exclusively in methanogenic archaea that catalyzes the final step in the formation of methane. researchgate.netnih.gov

These inhibitors function as structural analogs of methyl-coenzyme M, the substrate for the MCR enzyme. nih.gov By mimicking this substrate, the inhibitor competitively binds to the active site of the MCR enzyme. nih.gov This binding action effectively blocks the enzyme, preventing it from catalyzing the reaction that converts methyl-coenzyme M and coenzyme B into methane. nih.gov The high specificity of this inhibition allows for a targeted reduction in methane synthesis without broadly disrupting other essential microbial activities in the rumen. researchgate.net

Comparative Efficacy Studies with Other Nitrooxy Anti-Methanogenic Agents (e.g., NPD, Nitroglycerin)

While direct comparative efficacy studies for this compound (DNP) are not extensively detailed in available literature, the efficacy of the class of nitrooxy compounds is well-documented through research on its close analog, 3-nitrooxypropanol (3-NOP). Studies on various nitro-compounds have demonstrated their capability to inhibit ruminal methane production under laboratory conditions. researchgate.net

Research has consistently shown that 3-NOP effectively reduces enteric methane production in ruminants, with reductions averaging around 30% and in some cases reaching as high as 82%. nih.gov The efficacy is influenced by factors such as the animal type and the composition of the diet. nih.govnih.gov For instance, the anti-methanogenic effect of 3-NOP has been observed to be greater in dairy cattle compared to beef cattle at the same dose and is negatively affected by high concentrations of neutral detergent fiber in the diet. nih.govnih.gov Other nitro-compounds, such as nitroethane and 3-nitropropionic acid, have also been shown to decrease methane production in vitro. researchgate.net The primary proposed mechanisms remain consistent across these compounds: the inhibition of key methanogenic enzymes and serving as alternative acceptors for the metabolic hydrogen required for methane synthesis. researchgate.net

Effects on Rumen Fermentation Parameters (e.g., total gas production, methane, hydrogen, acetate (B1210297):propionate (B1217596) ratio)

The inhibition of methane synthesis by nitrooxy compounds leads to significant and predictable shifts in rumen fermentation patterns. The most notable effects are on the production of fermentation gases and the profile of volatile fatty acids (VFAs).

Methane and Hydrogen: The direct inhibition of MCR by compounds like 3-NOP causes a substantial decrease in methane (CH₄) emissions. mit.edu Concurrently, with the primary pathway for hydrogen (H₂) utilization blocked, H₂ accumulates and its emission from the rumen increases significantly. mit.edunih.gov In one study, 3-NOP treatment decreased methane emission by 31% while increasing hydrogen emission from undetectable levels to 1.33 g/day . mit.edu

Volatile Fatty Acids: The redirection of metabolic hydrogen spared from methane production influences the synthesis of VFAs. A consistent finding in studies with 3-NOP is a decrease in the ratio of acetate to propionate. mit.edu This occurs because the increased availability of hydrogen favors pathways that produce propionate, which acts as an alternative hydrogen sink. nih.gov Consequently, the molar proportion of acetate often decreases, while the proportion of propionate increases. nih.govmit.edu Some studies also report increases in butyrate (B1204436) and valerate. mit.edu

The table below, based on findings from studies on the analog 3-NOP, summarizes the typical effects on key rumen fermentation parameters.

| Parameter | Observed Effect | Reference |

| Methane (CH₄) Production | Decreased | nih.govmit.edu |

| Hydrogen (H₂) Emission | Increased | mit.edunih.gov |

| Acetate Proportion | Decreased | nih.govmit.edu |

| Propionate Proportion | Increased | nih.govmit.edu |

| Acetate:Propionate Ratio | Decreased | mit.edu |

Modulation of Methanogenic Microbial Communities

The table below summarizes the observed modulatory effects on key methanogenic genera based on research with the analog 3-NOP.

| Microbial Genus | Observed Effect | Reference |

| Methanobrevibacter | Abundance decreased or inhibited | nih.gov |

| Methanosphaera | Less affected than Methanobrevibacter | mit.edu |

| Methanomicrobium | Not significantly affected in some studies | mit.edu |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

While this compound has a clear and specific application in the field of anti-methanogenesis research, its role as a versatile building block in advanced organic synthesis for creating complex molecular architectures is not widely documented in the available scientific literature. Chemical catalogs list it primarily as a research chemical, often for laboratory use in the context of its biological or environmental applications. molbase.comkeyorganics.netcymitquimica.com The literature search did not yield specific examples of its use in the synthesis of more complex molecules beyond its primary research area.

Precursor for Chemically Modified Materials or Specialty Chemicals

The molecular architecture of this compound, which incorporates both a carboxylic acid and a nitrate (B79036) ester functional group, makes it a versatile precursor or building block in the synthesis of more complex molecules and specialty chemicals. The reactivity of these functional groups allows for a variety of chemical transformations, enabling the creation of novel derivatives.

The carboxylic acid moiety (-COOH) can undergo standard esterification reactions with various alcohols to form new ester compounds. Similarly, it can be converted into an acyl chloride or amide, opening pathways to a wider range of derivatives. On the other hand, the nitrate ester group (-ONO₂) provides a site for potential reduction or substitution reactions, further expanding its synthetic utility.

While specific, large-scale industrial applications are not widely documented in publicly available research, its structural components are found in various specialty chemicals. For instance, the pivaloyl group (from the 2,2-dimethylpropanoic acid backbone) is valued in organic synthesis for its steric bulk, which can direct the outcome of chemical reactions.

The true potential of this compound lies in its bifunctional nature. It can be used to synthesize molecules that combine the properties of both the pivaloyl group and the nitrate ester. This could lead to the development of specialty chemicals such as:

Novel plasticizers: By reacting the carboxylic acid with long-chain alcohols, new plasticizers incorporating a nitrate ester could be formed.

Energetic materials: The nitrate ester group is a well-known component of energetic materials.

Unique solvents or additives: The combination of functional groups could yield solvents with unique polarity and reactivity profiles.

Currently, detailed research findings on the specific use of this compound as a precursor are limited. However, the fundamental principles of organic chemistry strongly suggest its potential in creating a diverse array of chemically modified materials.

Exploration as Nitric Oxide Donor Scaffolds in Chemical Systems

Organic nitrate esters, such as the one present in this compound, are recognized as a class of compounds capable of releasing nitric oxide (NO). thieme-connect.de Nitric oxide is a simple, yet highly reactive, gaseous free radical with significant roles in various chemical processes. thieme-connect.de In non-biological research, the study of NO donors is crucial for understanding reaction mechanisms, developing new catalysts, and creating controlled chemical environments.

This compound serves as a scaffold for the nitrooxy moiety, the functional group responsible for NO release. The release of nitric oxide from nitrate esters can be initiated through various stimuli, including heat, light, or chemical reagents, particularly reducing agents. thieme-connect.de The general mechanism involves the cleavage of the oxygen-nitrogen bond (R-O-NO₂).

In a purely chemical context, the exploration of this compound as an NO donor scaffold could involve:

Kinetic Studies: Investigating the rate of NO release under different non-physiological conditions (e.g., in various organic solvents, at different temperatures, in the presence of specific catalysts). This data is fundamental to understanding the stability and reactivity of the nitrate ester group on this particular molecular framework.

Mechanistic Investigations: Studying the precise chemical pathway of NO generation. This could involve identifying intermediates and byproducts of the decomposition process in a controlled chemical system. For example, research has shown that the presence of thiols can facilitate NO release from S-nitrosothiols, a different class of NO donors. thieme-connect.de Similar studies could elucidate the factors governing NO release from this compound.

Applications in Polymer Chemistry: Using the controlled release of NO from this scaffold to initiate polymerization reactions or to modify the surface of polymers. The free radical nature of NO could be harnessed to create new material properties.

While extensive studies focusing specifically on this compound in these exact chemical systems are not prevalent in the literature, the foundational knowledge of nitrate ester chemistry provides a strong basis for its potential utility. The compound represents a simple, yet valuable, model for studying the chemical behavior of aliphatic nitrate esters and for developing new NO-releasing systems for chemical, rather than clinical, applications.

Future Research Directions and Challenges for 2,2 Dimethyl 3 Nitrooxy Propanoic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of organic nitrates often involves harsh reagents like concentrated nitric and sulfuric acids, which are associated with safety risks, undesirable side reactions, and the generation of hazardous nitrogen oxide (NOx) gases. byjus.comacsgcipr.org A primary challenge for the industrial-scale production of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is the development of safer, more efficient, and environmentally benign synthetic methodologies.

Future research should focus on several innovative areas:

Mechanochemistry: Recent advancements in the mechanochemical nitration of alcohols using bench-stable, recyclable organic nitrating reagents under ball-milling conditions offer a promising solvent-free alternative. nih.gov Adapting this technology for the O-nitration of the precursor, 3-hydroxy-2,2-dimethylpropanoic acid, could lead to a highly efficient and sustainable process.

Flow Chemistry: Continuous flow reactors provide superior control over reaction temperature and mixing, which is critical for managing highly exothermic nitration reactions. acsgcipr.org Implementing a flow process would not only enhance the safety profile but also potentially improve reaction selectivity and yield by minimizing the formation of degradation byproducts.

Novel Nitrating Agents: Investigation into milder nitrating agents, such as acetyl nitrate (B79036) or recently developed N-nitroheterocyclic compounds, could circumvent the need for strong mineral acids, thereby reducing waste and preventing over-oxidation. nih.govacs.org

Biocatalysis: While still an emerging field for nitration, the exploration of enzymatic pathways could offer unparalleled selectivity under mild conditions. Although most research currently focuses on C-nitration of aromatics, identifying or engineering an enzyme capable of O-nitrating aliphatic alcohols would be a significant breakthrough.

In-depth Elucidation of Complex Reaction Pathways and Side Reactions

The synthesis of this compound via the O-nitration of its corresponding alcohol is formally an esterification reaction. wikipedia.orgchemguide.co.uk However, the reaction pathway is intricate and susceptible to competing side reactions that can lower the yield and complicate purification.

Key areas for future investigation include:

Mechanism Confirmation: The conversion is believed to follow a pathway similar to Fischer esterification, where the alcohol's hydroxyl group performs a nucleophilic attack on a protonated nitric acid molecule. masterorganicchemistry.comlibretexts.org However, alternative pathways, such as those involving radical intermediates or the initial formation of a nitrate ester that subsequently undergoes elimination, especially under strong oxidizing conditions, cannot be ruled out. acsgcipr.org Detailed kinetic and isotopic labeling studies are needed to confirm the predominant mechanism for this specific substrate.

Identification of Side Products: The primary alcohol functional group is vulnerable to oxidation, potentially yielding an aldehyde or leading to C-C bond cleavage under aggressive nitrating conditions. acsgcipr.org Furthermore, the formation of an isomeric nitrite (B80452) ester (R-O-N=O) is a known possibility in nitration reactions. The presence of the carboxylic acid moiety within the same molecule could also lead to self-catalysis or other unforeseen degradation pathways. nih.gov

Controlling Equilibrium: The esterification reaction is reversible, and the product can be hydrolyzed back to the starting alcohol, particularly in the presence of water. masterorganicchemistry.comlibretexts.org Research into effective methods for removing water as it is formed is crucial for driving the reaction toward the desired nitrooxy product.

Advanced Analytical Methodologies for Isomer Differentiation and Trace Analysis

The accurate characterization and quantification of this compound are essential for quality control in synthesis and for understanding its behavior in various applications. A significant analytical challenge lies in distinguishing the target molecule from structurally similar impurities and detecting it at low concentrations.

Future research should prioritize the development of robust analytical methods:

Isomer and Impurity Differentiation: The primary challenge is the separation and distinct identification of the target nitrooxy compound from potential nitrite ester isomers and the parent hydroxy acid. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, as it can separate structural isomers and provide unique fragmentation patterns for unambiguous identification. mdpi.combohrium.com

Trace Analysis: For potential environmental or industrial monitoring applications, methods capable of detecting trace quantities are required. This typically involves sample enrichment followed by a sensitive analytical technique. Gas chromatography-mass spectrometry (GC-MS) is well-suited for analyzing volatile and semi-volatile organic nitrates, which can be identified by characteristic fragment ions such as [NO₂]⁺. mdpi.comnih.gov For non-volatile degradation products, high-resolution ion chromatography can be employed to detect trace levels of acidic byproducts. nih.gov The development of a comprehensive analytical protocol combining these techniques is a key research goal. shimadzu.comuniv-rennes.frmdpi.com

Theoretical Predictions for Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules without the immediate need for extensive experimental work. For this compound, theoretical studies can provide deep insights into its properties and guide the synthesis of derivatives with enhanced or specific functionalities. An in vitro study has already shown that its efficacy in mitigating methane (B114726) production differs significantly from other nitrooxy compounds, highlighting the impact of molecular structure on activity. nih.gov

Future theoretical research should focus on:

Density Functional Theory (DFT) Modeling: DFT is a versatile method for predicting a wide range of molecular properties. nih.govnih.gov It can be applied to model the reaction pathways for the synthesis and hydrolysis of the compound, calculating activation energy barriers to predict stability and reactivity. Furthermore, DFT can compute bond dissociation energies, offering insights into thermal stability, and predict spectroscopic data (e.g., NMR, IR spectra) to assist in experimental characterization.

Quantitative Structure-Activity Relationships (QSAR): By systematically modifying the structure of this compound in silico and calculating key electronic and structural parameters, researchers can build QSAR models. These models can correlate specific molecular features with desired properties, such as reactivity or stability, enabling the rational design of new derivatives with tailored functionalities. nih.gov

| Research Goal | Theoretical Method | Predicted Parameters | Anticipated Outcome |

|---|---|---|---|

| Optimize Synthesis | DFT, Transition State Theory | Reaction energy profiles, activation barriers | Identification of the most efficient reaction conditions and pathways. |

| Assess Stability | DFT | Bond dissociation energies (BDEs), vibrational frequencies | Prediction of thermal and chemical stability of the molecule. |

| Aid in Identification | DFT | NMR chemical shifts, IR frequencies | Generation of theoretical spectra to confirm experimental identification. |

| Design Novel Derivatives | QSAR, DFT | Electronic properties (e.g., Mulliken charges), steric parameters | Rational design of new compounds with tailored reactivity and properties. |

| Understand Acidity | DFT with solvent models (CPCM) | pKa values | Prediction of behavior in aqueous or biological media. nih.gov |

Expansion of Non-Biological and Industrial Applications (e.g., in materials science)

While initial research has explored a biological application, the unique bifunctional nature of this compound—possessing both a reactive nitrooxy group and a versatile carboxylic acid—opens avenues for its use in materials science and industrial chemistry.

Promising future directions include:

Polymer Chemistry: The molecule is an ideal candidate as a functional monomer. The carboxylic acid can participate in polymerization reactions to form polyesters or polyamides, while the pendant nitrooxy group can impart specific properties to the resulting polymer, such as increased energy content or reactivity. Such polymers could find use as energetic binders or as reactive surfaces. The versatility of carboxylic acids in polymer and materials science is well-established. researchgate.net

Energetic Materials: Like many organic nitrates, the compound has potential as an energetic material or a plasticizer for energetic formulations. Research into its thermal stability, energy output, and compatibility with other energetic components is warranted.

Surface Modification: Carboxylic acids are widely used as ligands to functionalize the surfaces of nanoparticles, modifying their solubility and reactivity. researchgate.net this compound could be employed as a surface modifier to create nanoparticles with unique energetic or catalytic properties for advanced materials applications.

Synthetic Intermediate: The compound can serve as a versatile building block in organic synthesis. The nitrooxy group can function as a leaving group or be chemically transformed, while the carboxylic acid can be converted into a wide array of other functional groups, providing a route to more complex target molecules. libretexts.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-(nitrooxy)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration or nitrooxylation of a precursor such as 2,2-dimethyl-3-hydroxypropanoic acid. For nitration, mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) are used to avoid over-oxidation. Reductive stabilization of intermediates may require palladium-catalyzed hydrogenation (H₂/Pd-C) to prevent byproduct formation . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., HNO₃ equivalence), and maintaining inert atmospheres to prevent decomposition of nitrooxy groups.

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the methyl groups (δ ~1.2–1.5 ppm for CH₃) and nitrooxy resonance (δ ~4.5–5.0 ppm for O-NO₂ adjacent to CH). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- IR : Strong absorbance at ~1270 cm⁻¹ (N-O asymmetric stretch) and ~1620 cm⁻¹ (C=O of carboxylic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M-H]⁻ at m/z ~162.04 (C₆H₉NO₅) and fragmentation patterns (e.g., loss of NO₂ at m/z 117) .

Q. How does pH influence the stability of the nitrooxy group in aqueous solutions?

- Methodological Answer : The nitrooxy group is prone to hydrolysis under alkaline conditions (pH > 8), forming nitrate ions and 2,2-dimethyl-3-hydroxypropanoic acid. Stability assays involve incubating the compound in buffers (pH 3–10) at 25°C and quantifying degradation via UV-Vis (λ = 270 nm for nitrooxy) or ion chromatography (NO₃⁻ detection). Acidic conditions (pH 3–6) enhance stability, with <5% degradation over 24 hours .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reactivity of the nitrooxy group in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting the electrophilic nature of the nitrooxy group. Molecular docking (AutoDock Vina) simulates interactions with enzymes (e.g., nitroreductases), identifying binding affinities and steric hindrance from the dimethyl groups. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How can conflicting data from GC-MS and LC-MS analyses of degradation products be resolved?

- Methodological Answer : GC-MS may fail to detect polar degradation products (e.g., hydroxy acids) due to poor volatility, while LC-MS (ESI-negative mode) captures these species. Cross-validation strategies include:

- Derivatizing polar metabolites (e.g., silylation for GC-MS).

- Comparing retention times with synthetic standards.

- Using tandem MS (MS/MS) to confirm fragmentation pathways .

Q. What experimental designs are critical for studying dimerization or aggregation in non-polar solvents?

- Methodological Answer : Use vapor pressure osmometry (VPO) or static light scattering to measure aggregation numbers in solvents like toluene or hexane. Excess enthalpy (Hᴱ) measurements via calorimetry (e.g., ITC) quantify intermolecular interactions. NMR dilution experiments (variable concentrations) monitor chemical shift changes in carboxylic protons, indicating dimerization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔH, ΔS) for phase transitions?

- Methodological Answer : Variations in ΔH (melting) may arise from impurities or polymorphic forms. Replicate differential scanning calorimetry (DSC) at controlled heating rates (2–10°C/min) and validate purity via elemental analysis. For freezing, supercooling effects can skew ΔS; use seed crystals and monitor nucleation kinetics .

Safety and Handling

Q. What protocols mitigate risks associated with nitrooxy compound decomposition?

- Methodological Answer : Store at ≤-20°C under argon to prevent photolytic/thermal degradation. Use blast shields and remote handling for scale-up reactions. Decomposition products (e.g., NOx gases) require scrubbing with alkaline traps (NaOH solution). Regular air monitoring (OSHA methods) ensures workplace safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.